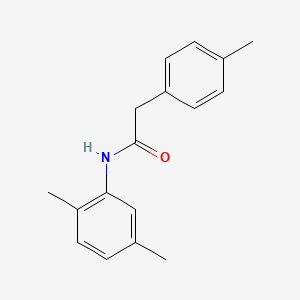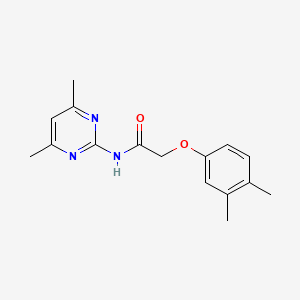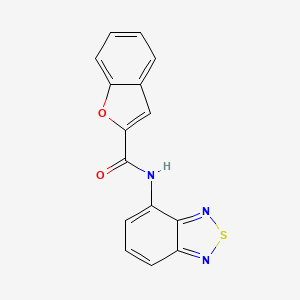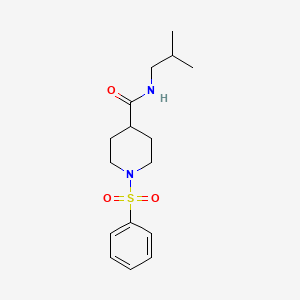![molecular formula C15H15BrN2O3 B5820200 2-(2-bromophenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide](/img/structure/B5820200.png)
2-(2-bromophenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide is an organic compound with a complex structure that includes a bromophenoxy group, a furan ring, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.
Hydrazide Formation: The bromophenoxy intermediate is then reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with 5-methylfurfural under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, while the hydrazide linkage can form hydrogen bonds with biological molecules. The furan ring can participate in π-π interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromophenoxy)propanehydrazide
- 2-(2-bromophenoxy)pyridine
- 3-(2-bromophenoxy)propane-1,2-diol
Uniqueness
2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide is unique due to the presence of the furan ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of 2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-10-7-8-12(20-10)9-17-18-15(19)11(2)21-14-6-4-3-5-13(14)16/h3-9,11H,1-2H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHDDDDSDADIES-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C(C)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C(C)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methoxyphenyl)acetate](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)
![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![1-(4-Fluorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)



![N-[(FURAN-2-YL)METHYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B5820195.png)
![2-{[(E)-(2-nitrophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B5820204.png)

